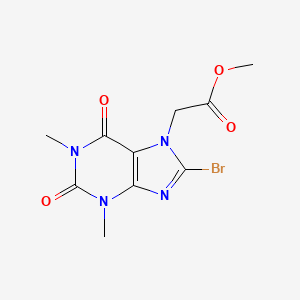
methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate” is a chemical compound with the linear formula C10H11BrN4O4 . It has a molecular weight of 331.128 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C10H11BrN4O4 . This indicates that it contains 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely undefined in the available literature . Its molecular weight is 331.128, as determined by its molecular formula .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is involved in the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one. These derivatives are created through reactions with sodium acetate in acetic acid and further alkylation processes (Janeba, Holý, & Masojídková, 2000).
- The compound is synthesized and crystallized from ethyl acetate, playing a role in the formation of layers in its crystal structure (Carvalho, Emmerling, & Schneider, 2007).
Application in Medicinal Chemistry
- It is utilized in the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems. These compounds have potential medicinal applications, particularly in creating novel pharmacological agents (Hesek & Rybár, 1994).
- The compound's derivatives demonstrate strong bronchodilating effects in vitro, suggesting potential applications in respiratory therapies (Peikov et al., 1995).
Antioxidant and Anti-inflammatory Research
- Studies have synthesized derivatives of this compound to explore their antioxidant and anti-inflammatory properties, indicating potential applications in treating oxidative stress-related conditions (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Cancer Research
- New derivatives have been synthesized and evaluated for their antitumor activity on breast and leukemic cancer cell lines, highlighting the compound's potential in cancer research (Sultani et al., 2017).
Synthesis and Structural Studies
- The compound is involved in various synthesis processes, such as the creation of syn-stereodiad building blocks for polyketides, with implications for the development of natural compounds with antitumor activity (Shklyaruck, 2015).
- It also plays a role in the study of conformation, optical properties, and absolute configuration of related chemical structures, contributing to the understanding of natural products and their synthetic derivatives (Ivanova & Spiteller, 2011).
Novel Therapeutic Agent Development
- Research includes the development of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, indicating its role in creating new treatments for protozoal infections (Ismail et al., 2004).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O4/c1-13-7-6(8(17)14(2)10(13)18)15(9(11)12-7)4-5(16)19-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFDMLPTNKPBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

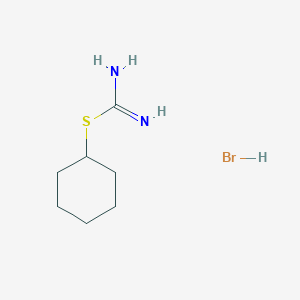
![N-butan-2-yl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2429319.png)
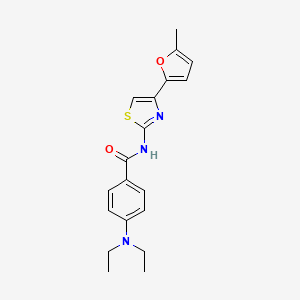

![[4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic Acid](/img/structure/B2429324.png)
![Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429329.png)
![Ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2429330.png)
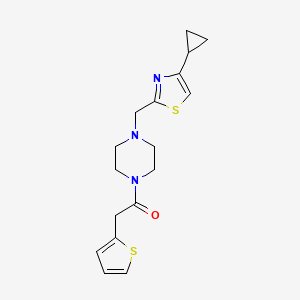
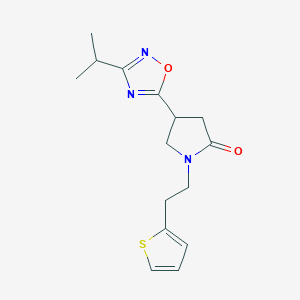
![3,4-Dihydro-1H-isoquinolin-2-yl-[3-(oxiran-2-ylmethoxy)phenyl]methanone](/img/structure/B2429333.png)
![(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2429334.png)
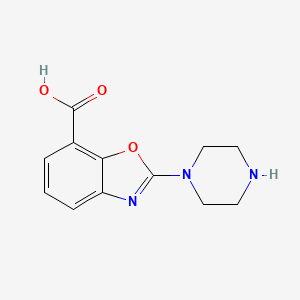
![1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol](/img/structure/B2429337.png)
![Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B2429339.png)